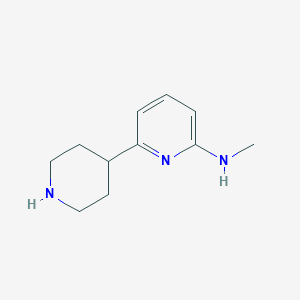

N-Methyl-6-piperidin-4-ylpyridin-2-amine dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-6-piperidin-4-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-12-11-4-2-3-10(14-11)9-5-7-13-8-6-9/h2-4,9,13H,5-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXQRHSVSFVOGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=N1)C2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

A pyridine core functionalized with a leaving group (e.g., bromine at position 6) undergoes substitution with piperidin-4-ylamine. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C). Catalytic amounts of copper(I) iodide or palladium catalysts enhance reactivity.

Example protocol :

Reductive Amination

An alternative route involves reductive amination between 6-(piperidin-4-yl)pyridin-2-amine and formaldehyde. Sodium cyanoborohydride (NaBH3CN) in methanol at room temperature facilitates the reaction, selectively methylating the primary amine.

Example protocol :

-

Starting material : 6-(Piperidin-4-yl)pyridin-2-amine

-

Reagent : Formaldehyde (1.5 equivalents), NaBH3CN (1.0 equivalent)

-

Conditions : Methanol, 25°C, 12 hours

Dihydrochloride Salt Formation

The free base is converted to its dihydrochloride salt via acidification. Key parameters include solvent choice, stoichiometry, and crystallization conditions.

Acidification in Ethanolic HCl

A common method involves dissolving the free base in ethanol and adding concentrated hydrochloric acid (2.2 equivalents). The mixture is stirred at 0–5°C to precipitate the salt, which is isolated via filtration.

Example protocol :

Solvent Optimization for Crystallization

Mixed solvent systems (e.g., ethanol-water or acetone-water) improve crystal purity. A 4:1 ethanol-water ratio yields needle-like crystals with >99% purity by HPLC.

Industrial-Scale Production

Large-scale synthesis (≥1 kg) requires optimized conditions for safety and efficiency:

Continuous Flow Reactors

Automated systems enhance reproducibility for the nucleophilic substitution step. Key parameters include:

Filtration and Drying

Industrial isolation employs pressure filtration and vacuum drying:

Comparative Analysis of Synthetic Methods

| Parameter | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Reaction Time | 24 hours | 12 hours |

| Yield | 65% | 70% |

| Catalyst Cost | High (Pd-based) | Low (NaBH3CN) |

| Scalability | Moderate | High |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and pyridine-bound amine serve as nucleophilic centers, enabling alkylation and arylation reactions.

Example :

Reaction with methyl iodide in the presence of a base (e.g., KCO) yields quaternary ammonium salts:

This reaction proceeds at 60–80°C with >75% yield.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | DMF, KCO, 70°C | N,N-Dimethyl derivative | 78% |

| Benzyl chloride | THF, EtN, RT | N-Benzyl-6-piperidin-4-ylpyridin-2-amine | 65% |

Acylation Reactions

The secondary amine reacts with acylating agents to form amides, critical for modifying bioactivity.

Example :

Treatment with acetyl chloride in dichloromethane produces the corresponding acetamide:

Yields range from 60–85% depending on stoichiometry.

| Acylating Agent | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Acetyl chloride | EtN | DCM | Acetamide derivative | 82% |

| Benzoyl chloride | Pyridine | THF | Benzamide derivative | 68% |

Oxidation

The pyridine ring resists oxidation, but the piperidine moiety can undergo dehydrogenation to form pyridine derivatives under harsh conditions (e.g., KMnO/HSO).

Reduction

The compound itself is fully reduced, but intermediates in its synthesis (e.g., Schiff bases) are hydrogenated using Pd/C or Raney Ni .

Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

Neutralization with NaOH regenerates the free base, enhancing solubility in organic solvents .

Coordination Chemistry

The pyridine and piperidine nitrogen atoms act as ligands for transition metals. For example, zirconium complexes form under anhydrous conditions, relevant to catalytic applications:

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

| Compound | Reactivity with Acetyl Chloride | Nucleophilic Substitution Rate |

|---|---|---|

| N-Methyl-6-piperidin-4-ylpyridin-2-amine | High (82% yield) | Moderate |

| 6-Methyl-N-(piperidin-4-yl)pyridin-2-amine | Moderate (70% yield) | High |

| N-Ethyl-6-piperidin-4-ylpyridin-2-amine | Low (55% yield) | Low |

Data sourced from EvitaChem and PubChem studies.

Scientific Research Applications

Medicinal Chemistry

N-Methyl-6-piperidin-4-ylpyridin-2-amine dihydrochloride serves as a crucial building block in the development of pharmaceuticals. Its structural framework is utilized to design novel drugs targeting various therapeutic areas, including:

- Neurodegenerative Disorders : Compounds derived from this structure have been investigated for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. Selective nNOS inhibitors have shown promise in preclinical studies for conditions like Alzheimer's disease and Parkinson's disease .

Neuropharmacology

The compound acts as a ligand in receptor binding studies, particularly for neurotransmitter receptors. It has been noted for its ability to modulate receptor activity, making it valuable for understanding neurotransmitter systems and developing treatments for psychiatric disorders .

Organic Synthesis

In organic synthesis, N-Methyl-6-piperidin-4-ylpyridin-2-amine dihydrochloride is used as an intermediate in the production of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation and substitution reactions, which are essential for synthesizing diverse chemical entities .

Case Study 1: Inhibition of Neuronal Nitric Oxide Synthase

A study demonstrated that derivatives of N-Methyl-6-piperidin-4-ylpyridin-2-amine exhibited high potency against nNOS, with some compounds showing selectivity over other nitric oxide synthase isoforms. These findings suggest potential therapeutic applications in conditions characterized by excessive nitric oxide production .

Case Study 2: Alzheimer’s Disease Treatment

Research has highlighted the incorporation of piperidine moieties into drug candidates aimed at treating Alzheimer's disease. One study reported that compounds with this structure displayed dual inhibition of acetylcholinesterase and butyrylcholinesterase, enhancing cognitive function in animal models .

Data Table: Comparison of Related Compounds

Mechanism of Action

The mechanism of action of N-Methyl-6-piperidin-4-ylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from Combi-Blocks

The following table summarizes key structural and physicochemical differences between HA-5611 and related pyridine-piperidine derivatives (Table 1):

| Compound ID | Structure | Substituents/Modifications | Purity | CAS Number | MFCD Number |

|---|---|---|---|---|---|

| HA-5611 | N-Methyl-6-piperidin-4-ylpyridin-2-amine dihydrochloride | Piperidin-4-yl at 6-position; methylamine at 2 | 95% | 2197685-84-8 | MFCD31537588 |

| QY-2683 | N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride | Piperidin-3-yl at 6-position; carboxamide at 2 | 95% | 1858241-04-9 | MFCD29035015 |

| QY-6566 | 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride | Piperazine carbonyl at 3-position; piperidin-4-yl at 6 | 95% | 1858256-82-2 | MFCD29035012 |

| QY-9100 | N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride | Propanamide chain at 2-position; piperidin-4-yl at 6 | 95% | 1858249-88-3 | MFCD29035021 |

Key Observations :

- Positional Isomerism: QY-2683 differs from HA-5611 in the substitution of the piperidine ring (3-yl vs. 4-yl) and the replacement of the amine with a carboxamide group.

- Functional Group Variations : QY-9100 introduces a propanamide side chain, increasing molecular weight and flexibility compared to HA-5611’s methylamine group. This could influence membrane permeability .

- Salt Form : All compounds are dihydrochlorides, suggesting shared strategies to improve aqueous solubility for in vitro or in vivo applications .

Comparison with Pyrimidine-Based Analogues

describes 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride, a pyrimidine analogue with methoxy and methylsulfanyl substituents. Unlike HA-5611’s pyridine core, this compound’s pyrimidine ring may confer distinct electronic properties and binding affinities, particularly in interactions with enzymes or receptors requiring nitrogen-rich heterocycles .

Dihydrochloride Salts in Pharmaceuticals

Trientine dihydrochloride (), a copper-chelating drug, exemplifies the pharmaceutical utility of dihydrochloride salts in enhancing bioavailability.

Contrast with Azoamidine Initiators

lists azoamidine dihydrochlorides (e.g., 2,2’-azobis compounds) as polymerization initiators.

Biological Activity

N-Methyl-6-piperidin-4-ylpyridin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridine moiety, which is known to influence its biological activity. The molecular formula is , indicating the presence of two hydrochloride groups that enhance solubility in aqueous environments.

2. Biological Activities

N-Methyl-6-piperidin-4-ylpyridin-2-amine dihydrochloride exhibits a variety of biological activities, including:

- Anticancer Activity : Research indicates that piperidine derivatives can induce apoptosis in cancer cells. For instance, studies have shown that similar compounds can inhibit tumor growth in various cell lines, including hypopharyngeal tumor cells .

- Antimicrobial Effects : The compound has demonstrated activity against a range of pathogens, including bacteria and fungi. For example, derivatives of piperidine have shown effectiveness against Staphylococcus aureus and Candida albicans .

- Neuroprotective Potential : Some studies suggest that piperidine derivatives may inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE), which is crucial for Alzheimer's disease treatment .

The biological effects of N-Methyl-6-piperidin-4-ylpyridin-2-amine dihydrochloride are thought to arise from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cellular signaling pathways, such as neuronal nitric oxide synthase (nNOS) and AChE .

- Receptor Modulation : Binding to specific receptors can alter neurotransmitter levels and modulate physiological responses, contributing to its therapeutic effects .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of piperidine derivatives, it was found that N-Methyl-6-piperidin-4-ylpyridin-2-amine dihydrochloride exhibited significant cytotoxicity against human tumor xenografts in nude mice. The compound's mechanism involved the induction of apoptosis through the activation of caspase pathways .

5. Future Directions

Ongoing research aims to further elucidate the pharmacological profile of N-Methyl-6-piperidin-4-ylpyridin-2-amine dihydrochloride. Potential areas include:

- Optimization for Drug Development : Modifying the structure to enhance bioavailability and reduce toxicity.

- Clinical Trials : Investigating its efficacy in human subjects for conditions like cancer and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-6-piperidin-4-ylpyridin-2-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis of dihydrochloride salts typically involves a two-step procedure: (1) formation of the free base via nucleophilic substitution or reductive amination, followed by (2) acidification with hydrochloric acid to precipitate the dihydrochloride salt. For example, analogous dihydrochloride compounds have been synthesized using controlled stoichiometry of HCl to ensure complete protonation of basic nitrogen atoms . Optimization includes pH control during acidification, solvent selection (e.g., ethanol or dichloromethane), and temperature modulation to avoid decomposition.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of N-Methyl-6-piperidin-4-ylpyridin-2-amine dihydrochloride?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and protonation states.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm, referencing pharmacopeial guidelines for impurity thresholds (e.g., EP/JP standards) .

- X-ray Crystallography : For definitive confirmation of crystal structure and salt form, as demonstrated for structurally related piperidine derivatives .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and mass spectrometry. Dihydrochloride salts generally exhibit enhanced hygroscopic stability compared to monohydrochloride forms, but storage in airtight containers with desiccants is advised .

Advanced Research Questions

Q. How can contradictions between in vitro binding affinity data and in vivo pharmacological efficacy be resolved for this compound?

- Methodology :

- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify discrepancies between in vitro and in vivo behavior.

- Receptor Occupancy Studies : Use radiolabeled analogs or PET imaging to confirm target engagement in vivo, as applied to similar piperidine-based therapeutics .

Q. What strategies are effective for elucidating the compound’s mechanism of action when structural analogs show divergent biological activities?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methyl groups on the pyridine ring) and compare activity in functional assays (e.g., enzyme inhibition or receptor activation).

- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., kinases or GPCRs) to identify critical binding residues, leveraging software like Schrödinger Suite or GROMACS .

Q. How should researchers address batch-to-batch variability in dihydrochloride salt stoichiometry?

- Methodology :

- Titration Analysis : Use potentiometric titration to confirm HCl equivalence.

- Thermogravimetric Analysis (TGA) : Quantify water and HCl content by mass loss at specific temperatures (e.g., 150–200°C for HCl evaporation) .

Q. What computational approaches are suitable for predicting off-target interactions of this compound?

- Methodology :

- Phylogenetic Analysis : Compare target protein sequences across species to predict cross-reactivity.

- Docking Screens : Use databases like ChEMBL or PubChem to screen against non-target proteins with similar binding pockets .

Data Contradiction Analysis

Q. How can conflicting solubility data in aqueous vs. organic solvents be reconciled?

- Methodology :

- Solubility Parameter Calculations : Use Hansen solubility parameters to identify solvent compatibility.

- pH-Solubility Profiling : Measure solubility at physiologically relevant pH levels (1.2–7.4) to account for protonation state changes, as dihydrochloride salts often exhibit pH-dependent solubility .

Q. What experimental controls are essential when observing unexpected cytotoxicity in cell-based assays?

- Methodology :

- Counterion Controls : Compare toxicity of the dihydrochloride salt with its free base or other salt forms (e.g., hydrochloride).

- Osmolarity Adjustments : Ensure equivalent chloride ion concentrations across treatment groups to isolate compound-specific effects .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.